N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide: is a synthetic organic compound that features a quinoline moiety linked to a cyclopropanecarboxamide group via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The quinoline moiety is functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions.
Linking with Propyl Chain: The quinolin-8-yloxy intermediate is then reacted with a propyl halide under basic conditions to form the N-(3-(quinolin-8-yloxy)propyl) intermediate.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the N-(3-(quinolin-8-yloxy)propyl) intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The propyl chain and cyclopropanecarboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and cyclopropanecarboxamide derivatives.
Scientific Research Applications
Chemistry: N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the quinoline and cyclopropane moieties.
Mechanism of Action
The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the cyclopropanecarboxamide group can form hydrogen bonds and other interactions that stabilize the compound within its target .
Comparison with Similar Compounds
- N-(3-(quinolin-8-yloxy)propyl)cyclopropanamine
- 2-(quinolin-8-yloxy)ethylamine
- N-(quinolin-8-yloxy)propylamine
Uniqueness: N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide is unique due to the presence of both the quinoline and cyclopropanecarboxamide moieties, which provide a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-7-8-13)18-10-3-11-20-14-6-1-4-12-5-2-9-17-15(12)14/h1-2,4-6,9,13H,3,7-8,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEGDDPFVAAXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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